molecular formula C9H11ClO2S B14773629 (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane

(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane

Cat. No.: B14773629
M. Wt: 218.70 g/mol
InChI Key: WLZOQAJMEVOWLL-UHFFFAOYSA-N
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Description

(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11ClO2S. This compound is characterized by the presence of a chloro group, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-methoxymethoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The chloro and methoxymethoxy groups can participate in various chemical reactions, while the methylsulfane group can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-methoxyphenyl)(methyl)sulfane
  • (2-Chloro-6-(methoxymethoxy)phenyl)(ethyl)sulfane
  • (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)selenane

Uniqueness

(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both a chloro group and a methoxymethoxy group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

1-chloro-3-(methoxymethoxy)-2-methylsulfanylbenzene

InChI

InChI=1S/C9H11ClO2S/c1-11-6-12-8-5-3-4-7(10)9(8)13-2/h3-5H,6H2,1-2H3

InChI Key

WLZOQAJMEVOWLL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)Cl)SC

Origin of Product

United States

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